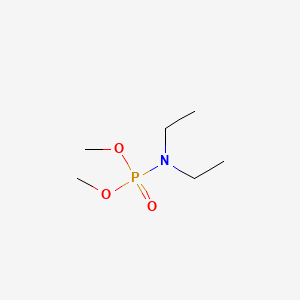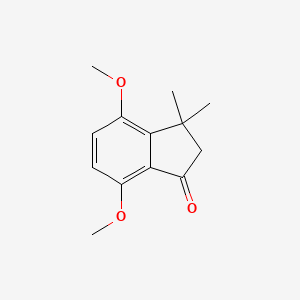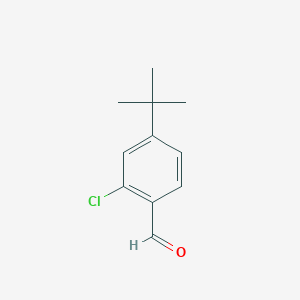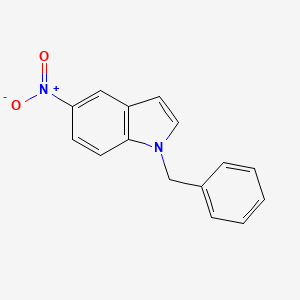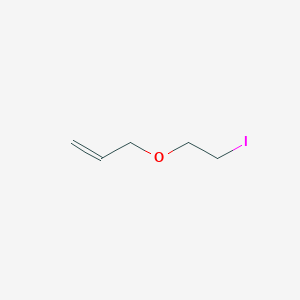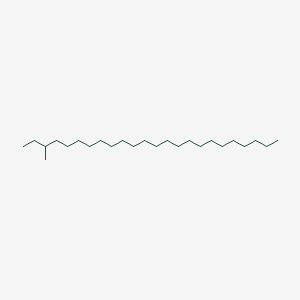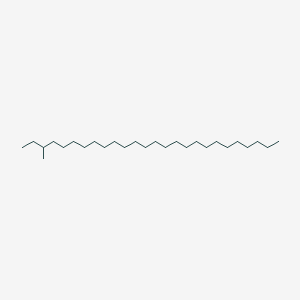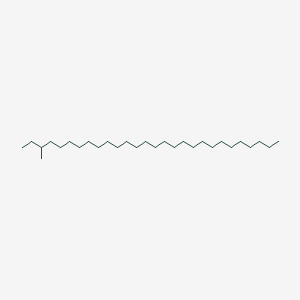
Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- is a chemical compound that belongs to the family of cyclohexylbenzenes. It is commonly known as HPCB and is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of HPCB is not fully understood. However, it is known to interact with biological membranes and alter their properties. HPCB has been shown to increase the fluidity of lipid bilayers, which may affect the function of membrane proteins.
Biochemical and Physiological Effects:
HPCB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Furthermore, HPCB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HPCB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. However, HPCB has some limitations as well. It is not very soluble in water, which may limit its use in certain experiments. Furthermore, HPCB may have toxic effects on cells at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on HPCB. One area of research is the development of new liquid crystal materials based on HPCB. Furthermore, HPCB may have potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of HPCB and its effects on biological membranes.
Méthodes De Synthèse
The synthesis of HPCB involves the reaction of 1-bromo-4-(4-pentylcyclohexyl)benzene with n-hexanol in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of HPCB.
Applications De Recherche Scientifique
HPCB is widely used in scientific research due to its unique properties. It has been used as a liquid crystal material in the development of display devices. HPCB has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency. Furthermore, HPCB has been used as a building block in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-hexoxy-4-(4-pentylcyclohexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-3-5-7-9-19-24-23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKTAUKRSYCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2CCC(CC2)CCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389268 |
Source


|
| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66227-38-1 |
Source


|
| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


